molecular formula C13H18N2O3 B11789026 Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate

Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate

Cat. No.: B11789026
M. Wt: 250.29 g/mol
InChI Key: DDFCNUXELNLTKZ-UHFFFAOYSA-N
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Description

Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate is a chemical compound with a complex structure that includes a benzyl group, an aminotetrahydropyran ring, and a carbamate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with 4-aminotetrahydro-2H-pyran-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate oxides, while reduction could produce benzyl amines.

Scientific Research Applications

Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, making the compound useful in medicinal chemistry for developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • 4-aminotetrahydro-2H-pyran-3-yl carbamate
  • Benzyl (4-hydroxytetrahydro-2H-pyran-3-yl)carbamate

Uniqueness

Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate is unique due to the presence of both an aminotetrahydropyran ring and a benzyl group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl N-(4-aminooxan-3-yl)carbamate

InChI

InChI=1S/C13H18N2O3/c14-11-6-7-17-9-12(11)15-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16)

InChI Key

DDFCNUXELNLTKZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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